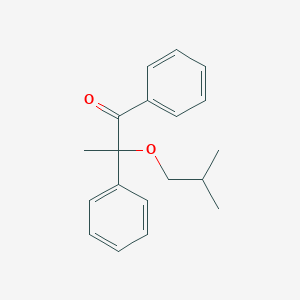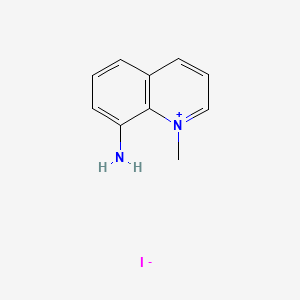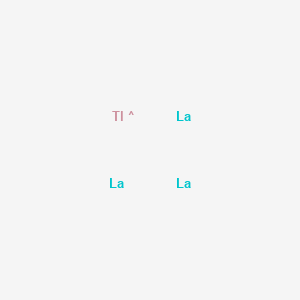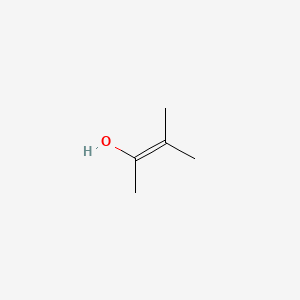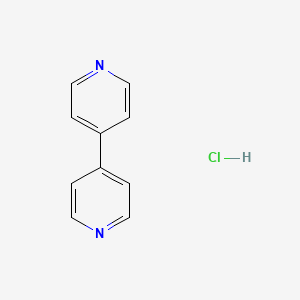
4,4'-Bipyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridine hydrochloride: is an organic compound with the formula (C₅H₄N)₂·HCl. It is one of several isomers of bipyridine and is a colorless solid that is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Homocoupling of Pyridine Derivatives: One common method involves the homocoupling of pyridine derivatives in the presence of a catalyst.
Electrochemical Methods: Electrochemical synthesis is another approach, where pyridine is oxidized to 4,4’-bipyridine in a coupling reaction.
Industrial Production Methods:
Catalytic Coupling: Industrially, 4,4’-bipyridine is produced through catalytic coupling reactions, often involving palladium or nickel catalysts.
Oxidation of Pyridine: Another method involves the oxidation of pyridine to 4,4’-bipyridine, followed by hydrochloric acid treatment to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Coordination Polymer Formation: It forms a variety of coordination polymers by bridging between metal centers.
Common Reagents and Conditions:
Trimethylsilyl Chloride: Used in reduction reactions.
Metal Catalysts: Palladium and nickel catalysts are commonly used in coupling reactions.
Major Products:
Scientific Research Applications
Chemistry:
Ligands in Coordination Chemistry: 4,4’-Bipyridine is used as a ligand in coordination chemistry to form complexes with transition metals.
Photosensitizers: It is used in the synthesis of photosensitizers for photochemical applications.
Biology and Medicine:
Biologically Active Molecules: It serves as a precursor for the synthesis of biologically active molecules.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
2,2’-Bipyridine: Another isomer used as a ligand in coordination chemistry.
3,3’-Bipyridine: Used occasionally for short-term treatment of congestive heart failure.
3,4’-Bipyridine: Similar to 3,3’-bipyridine, used in medical applications.
Uniqueness:
Properties
CAS No. |
35268-49-6 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
4-pyridin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H8N2.ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h1-8H;1H |
InChI Key |
IWTBDTOUIWDGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.Cl |
Related CAS |
27926-72-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
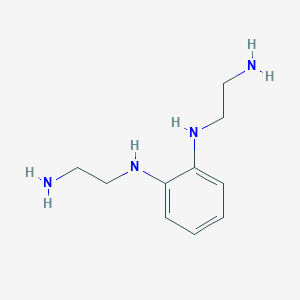
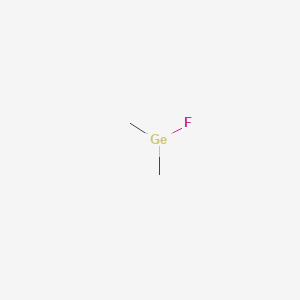
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)

